REACTION_CXSMILES
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[CH:1]([NH:4][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[C:6]=1[C:7]#[N:8])([CH3:3])[CH3:2].Cl>CO.[Fe]>[NH2:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:5]([NH:4][CH:1]([CH3:3])[CH3:2])[C:6]=1[C:7]#[N:8]
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Name
|
|
Quantity
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0.21 g
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Type
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reactant
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Smiles
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C(C)(C)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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9 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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0.17 g
|
Type
|
catalyst
|
Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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EXTRACTION
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Details
|
dilution with H2O (50 mL) and extraction with DCM (3×50 mL)
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Type
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WASH
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Details
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the combined organic phases were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
the solvents were evaporated
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C#N)C(=CC=C1)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 106.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |